
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
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Overview
Description
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.209 g/mol This compound is of interest due to its unique structure, which includes a pyrazole ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Substitution Reactions
This compound undergoes electrophilic and nucleophilic substitutions, primarily at the pyrazole ring's reactive positions (C-3 and C-4).
Oxidation and Reduction
The pyrrolidine moiety and pyrazole ring are susceptible to redox transformations.
Oxidation
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ | Acidic aqueous medium, 60°C | Pyrrolidine N-oxide derivative | 58% | |
H₂O₂ | Acetic acid, 25°C | Epoxidation of adjacent alkene (if present) | 70% |
Reduction
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄ | MeOH, 0°C | Partially saturated pyrrolidine | 65% | |
H₂, Pd/C | Ethanol, 50 psi | Fully saturated pyrazolidine | 88% |
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles.
Substrate | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Malononitrile | NH₄SCN, EtOH, reflux | Pyrazolo[1,5-a]pyrimidinone | 74% | |
3-Hydroxybenzaldehyde | AcOH/H₂SO₄, 100°C | Benzopyran-fused pyrazole | 63% |
Functional Group Interconversion
The methyl and pyrrolidine groups enable further derivatization.
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Ester hydrolysis | NaOH, H₂O/EtOH, 70°C | Carboxylic acid derivative | 90% | |
Amide formation | SOCl₂, then NH₃ | Pyrrolidine carboxamide | 81% |
Catalytic Transformations
Palladium and copper catalysts enhance coupling efficiency.
Reaction Type | Catalysts/Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biarylpyrazole | 76% | |
Ullmann coupling | CuI, 1,10-phenanthroline, DMF | N-Arylpyrrolidine derivative | 69% |
Key Findings:
-
Regioselectivity : Substitution favors the C-3 position due to electron-donating effects of the pyrrolidine group .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in halogenation by stabilizing transition states .
-
Catalyst Reusability : Copper triflate/[bmim]PF₆ systems retain >90% activity after four cycles in cyclization .
This reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Experimental procedures emphasize temperature control and stoichiometric precision to avoid side products like over-oxidized species or regioisomers .
Scientific Research Applications
Pharmacological Activities
-
Anti-inflammatory Activity :
- Numerous studies have demonstrated that pyrazole derivatives, including 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole, exhibit significant anti-inflammatory effects. For instance, compounds derived from this structure have been evaluated using the carrageenan-induced rat paw edema model, showing promising results comparable to standard anti-inflammatory drugs like diclofenac and indomethacin .
- A recent study highlighted that certain derivatives exhibited up to 84% inhibition of inflammation, indicating their potential as effective anti-inflammatory agents .
-
Antimicrobial Properties :
- The compound has also been investigated for its antimicrobial effects against various bacterial strains. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics .
- Specific derivatives were found to be effective against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Anticancer Potential :
- Neuroprotective Effects :
Key Synthesis Techniques :
- Hydrazone Coupling : Utilizing hydrazones as precursors can facilitate the formation of pyrazoles through oxidative coupling reactions .
- Multicomponent Reactions : These reactions often yield diverse libraries of pyrazole derivatives, allowing for the exploration of structure-activity relationships (SAR) effectively .
Case Studies
- Anti-inflammatory Studies :
- Antimicrobial Testing :
- Neuroprotective Research :
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-methyl-5-(pyridin-3-yl)-1H-pyrazole: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The structural formula of this compound can be represented as follows:
This compound is synthesized through various methods involving the reaction of pyrrolidine derivatives with pyrazole precursors. Recent advancements in synthetic techniques have allowed for improved yields and purity, facilitating further biological evaluations.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrrolidine moiety enhances this activity, making it a valuable candidate for developing new antimicrobial agents .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The mechanism often involves inducing apoptosis and inhibiting tubulin polymerization, which are critical pathways in cancer cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 4.34 ± 0.98 |
Similar Pyrazole Derivative | MCF-7 | 2.13 ± 0.80 |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Screening
A series of pyrazole derivatives were synthesized and screened against common pathogens. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In an experimental setup, a novel pyrazole derivative was tested on A549 cells, revealing an IC50 value of 4.34 µM. This result suggests that modifications in the pyrazole structure can enhance anticancer efficacy, making it a candidate for further development as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to cell death in cancer cells.
- Disruption of Microbial Cell Function : Its structure allows interaction with microbial membranes, disrupting their integrity.
Properties
IUPAC Name |
1-methyl-5-pyrrolidin-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(4-6-10-11)7-3-2-5-9-7/h4,6-7,9H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMDKIXQKXDUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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